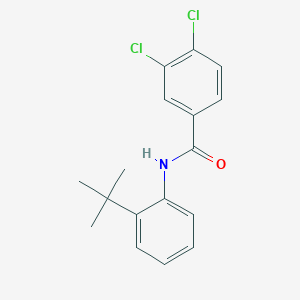

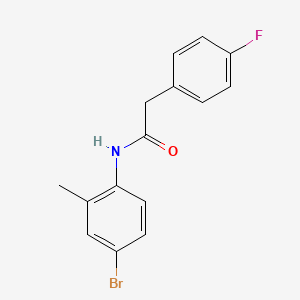

![molecular formula C14H11ClN2O2S B5885426 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide CAS No. 6590-55-2](/img/structure/B5885426.png)

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

Descripción general

Descripción

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its various biological applications. CTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a critical enzyme involved in the regulation of insulin signaling pathways.

Aplicaciones Científicas De Investigación

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential use in the treatment of obesity, metabolic disorders, and neurodegenerative diseases.

Mecanismo De Acción

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a potent inhibitor of PTP1B, which is a critical enzyme involved in the regulation of insulin signaling pathways. By inhibiting PTP1B, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide can increase insulin sensitivity and improve glucose metabolism. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.

Biochemical and Physiological Effects:

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to increase energy expenditure and reduce body weight in animal models of obesity. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling pathways. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize and has good stability. However, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Direcciones Futuras

There are several future directions for the study of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. One potential direction is the development of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide analogs with improved solubility and bioavailability. Another direction is the study of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in human clinical trials to evaluate its potential therapeutic applications. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the mechanisms of action of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide could be further elucidated to better understand its biological effects.

Métodos De Síntesis

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide can be synthesized by the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 2-aminophenol to form 3-chloro-N-(2-hydroxyphenyl)benzamide. The final step involves the reaction of 3-chloro-N-(2-hydroxyphenyl)benzamide with thiocarbonyldiimidazole to form 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide.

Propiedades

IUPAC Name |

3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-10-5-3-4-9(8-10)13(19)17-14(20)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFGRGZVSFOFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984374 | |

| Record name | 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

CAS RN |

6590-55-2 | |

| Record name | 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)

![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)